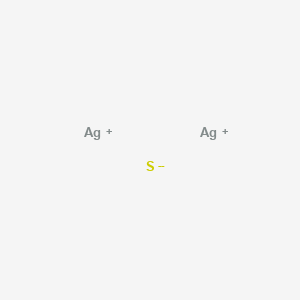
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione, also known as BMPT, is a thiazolidinedione derivative that has gained significant attention in the field of medicinal chemistry. It is a potent antidiabetic agent that acts by activating the peroxisome proliferator-activated receptor gamma (PPARγ) and improving insulin sensitivity.
Wirkmechanismus
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione acts by activating PPARγ, which is a nuclear receptor that regulates glucose and lipid metabolism. PPARγ activation leads to increased insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione also inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in the pathogenesis of insulin resistance and diabetes.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces plasma glucose and triglyceride levels. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has been found to increase the expression of genes involved in glucose uptake and lipid metabolism in adipose tissue and muscle. It also reduces the expression of genes involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has several advantages for lab experiments. It is stable and easy to handle. It has a high purity and high yield. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione is also readily available from commercial sources. However, 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has some limitations for lab experiments. It is relatively expensive compared to other antidiabetic agents. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione also has a short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has potential for the development of novel antidiabetic agents. Future research should focus on the optimization of 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione derivatives with improved pharmacokinetic properties and reduced toxicity. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione can also be used as a tool for the study of PPARγ signaling and its role in metabolic diseases. Further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione.
Synthesemethoden
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione can be synthesized by the reaction of 3-benzylthiazolidine-2,4-dione with 4-methoxyaniline in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis of 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has been extensively studied for its antidiabetic properties. It has been shown to improve insulin sensitivity and glucose uptake in cell-based assays and animal models of diabetes. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has also been tested for its anti-inflammatory and anti-cancer activities. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C17H16N2O3S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-22-14-9-7-13(8-10-14)18-15-16(20)19(17(21)23-15)11-12-5-3-2-4-6-12/h2-10,15,18H,11H2,1H3 |
InChI-Schlüssel |
OGSOWENNBOCZDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)


![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
